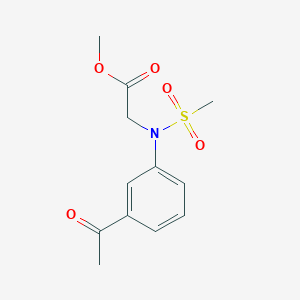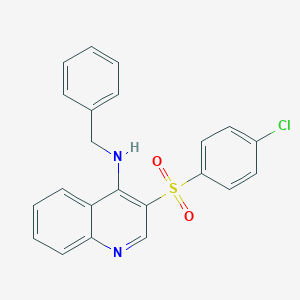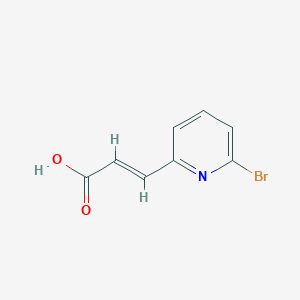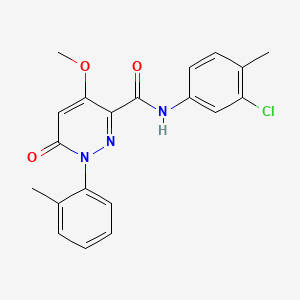
(S)-3-(1-Fmoc-pyrrolidin-2-yl)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(1-Fmoc-pyrrolidin-2-yl)-propionic acid is a chemical compound that features a pyrrolidine ring attached to a propionic acid moiety, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect the amino group during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Fmoc-pyrrolidin-2-yl)-propionic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Attachment of the Propionic Acid Moiety: The propionic acid group is introduced via a reaction with a suitable reagent, such as an acyl chloride or an ester.
Fmoc Protection: The final step involves the introduction of the Fmoc protecting group. This is typically achieved using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(1-Fmoc-pyrrolidin-2-yl)-propionic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.
Oxidation and Reduction: The pyrrolidine ring and propionic acid moiety can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Substitution: Various nucleophiles in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.
Aplicaciones Científicas De Investigación
(S)-3-(1-Fmoc-pyrrolidin-2-yl)-propionic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the design and synthesis of pharmaceutical compounds.
Biological Studies: Utilized in the study of enzyme-substrate interactions and protein folding.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-3-(1-Fmoc-pyrrolidin-2-yl)-propionic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. The compound’s molecular targets include amino acids and peptides, and its pathways involve standard peptide coupling reactions.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-(1-Boc-pyrrolidin-2-yl)-propionic acid: Similar structure but with a Boc (tert-butoxycarbonyl) protecting group instead of Fmoc.
(S)-3-(1-Cbz-pyrrolidin-2-yl)-propionic acid: Features a Cbz (carbobenzyloxy) protecting group.
Uniqueness
(S)-3-(1-Fmoc-pyrrolidin-2-yl)-propionic acid is unique due to the Fmoc group, which offers advantages in peptide synthesis, such as ease of removal under mild conditions and compatibility with automated synthesizers.
Propiedades
IUPAC Name |
3-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)12-11-15-6-5-13-23(15)22(26)27-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,24,25)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUWGSCZSKIAIA-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2985615.png)


![[4-Bromo-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2985621.png)
![2-[(1-Ethylbenzimidazol-2-yl)methyl]thiophene](/img/structure/B2985622.png)






